molecular formula C19H27N3O3 B14782112 (S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate

(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate

Cat. No.: B14782112
M. Wt: 345.4 g/mol
InChI Key: OSEIUOCHOPDUOZ-UHFFFAOYSA-N
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Description

(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring, a benzyl group, and a cyclopropyl moiety. These structural elements contribute to its reactivity and potential as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Benzyl 2-(((S)-2-amino-N-cyclopropylpropanamido)methyl)pyrrolidine-1-carboxylate is unique due to its combination of structural features, including the benzyl, cyclopropyl, and pyrrolidine moieties. This unique structure imparts specific reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H27N3O3/c1-14(20)18(23)22(16-9-10-16)12-17-8-5-11-21(17)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3

InChI Key

OSEIUOCHOPDUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC1CCCN1C(=O)OCC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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